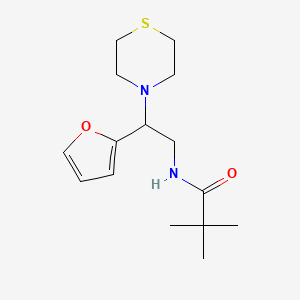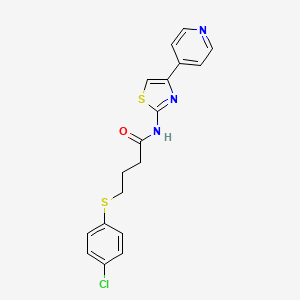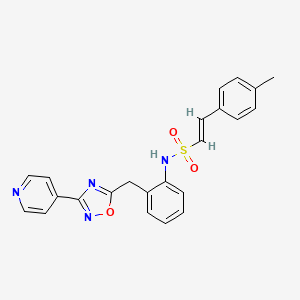
(2,2,4,4-Tetramethyloxetan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,2,4,4-Tetramethyloxetan-3-yl)methanol” is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.214.
Synthesis Analysis
The synthesis of “this compound” involves multi-step reactions . One method involves the use of 2,4,6-Triisopropylbenzenesulfonyl azide, 18-crown-6 ether, tetrabutylammonium bromide, and potassium hydroxide in water and benzene for 5 hours at 40°C . This is followed by UV-irradiation in an inert atmosphere . The final step involves the use of lithium aluminium tetrahydride in tetrahydrofuran for 8 hours at 0 - 20°C .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H16O2 . More detailed structural information can be obtained through techniques such as NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C8H16O2), molecular weight (144.214), and its structure . Additional properties such as melting point, boiling point, and density are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Asymmetric Organic Synthesis
(2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, related to the compound , has been utilized in asymmetric organic synthesis. Notably, methanol has been employed as a methylating reagent in the preparation process, highlighting its utility in synthetic organic chemistry (Xiaoyun Hu & Zixing Shan, 2020).
Hydrogen Bonding Studies
Methanol plays a significant role in the study of hydrogen bonds, as demonstrated in research involving tetrakis(benzoxazines) complexes. These studies help understand the intricate interactions within molecular structures, emphasizing methanol's role in advanced chemical research (J. Atwood & A. Szumna, 2002).
Degradation Mechanisms in Alkaline Conditions
The degradation of cationic headgroups like tetramethylammonium in alkaline conditions involves methanol. Understanding these mechanisms is crucial for improving the chemical stability of materials like alkaline membranes (S. Chempath et al., 2008).
Catalytic Synthesis Research
Methanol is used in the palladium-catalyzed synthesis of certain compounds, showcasing its role in catalytic processes and organic synthesis (B. Gabriele et al., 2000).
Methanol in Fuel Production
The conversion of methanol and isobutene using clay catalysts is a pivotal area of research, particularly in the context of alternative fuel production (J. M. Adams et al., 1982).
Atmospheric Chemistry
Studies on the interaction between methanol and other substances, like carbon tetrachloride, provide insights into atmospheric chemistry, including aerosol formation and the impact on ozone depletion (D. Pal et al., 2020).
Eigenschaften
IUPAC Name |
(2,2,4,4-tetramethyloxetan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6(5-9)8(3,4)10-7/h6,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQIDMFYUCYMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2705312.png)
![N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2705313.png)
![N-(4-butylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2705314.png)
![N-(2,5-dimethoxybenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2705318.png)
![3-amino-6-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2705321.png)


![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2705325.png)

![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)


![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2705331.png)

